molecular formula C23H16ClN5O4S B4585168 N-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

N-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

Cat. No.: B4585168
M. Wt: 493.9 g/mol
InChI Key: PXTSFQPOYZOGIK-UHFFFAOYSA-N
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Description

N-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant biological activities, particularly in medicinal chemistry, where they are explored for their potential as therapeutic agents .

Preparation Methods

The synthesis of N-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves multiple steps, starting from the appropriate aniline and furyl derivatives. The synthetic route typically includes:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This is achieved through cyclization reactions involving hydrazine derivatives and suitable diketones or ketoesters.

    Introduction of the sulfonyl group: This step involves sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Attachment of the 4-chloroanilino group: This is typically done through nucleophilic substitution reactions.

    Final coupling: The final step involves coupling the intermediate with the carboxamide group under suitable conditions.

Chemical Reactions Analysis

N-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound prevents their normal function, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:

This compound stands out due to its unique combination of functional groups, which confer specific biological activities and make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN5O4S/c24-15-3-5-17(6-4-15)28-34(31,32)18-9-7-16(8-10-18)27-23(30)19-14-26-29-20(11-12-25-22(19)29)21-2-1-13-33-21/h1-14,28H,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTSFQPOYZOGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=NC3=C(C=NN23)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 5
N-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

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